2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate
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Overview
Description
2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the dichlorophenyl intermediate: This could involve the chlorination of a phenyl ring.
Introduction of the oxoethyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the dinitrobenzoate group: This could be achieved through esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group.
Reduction: Reduction reactions could target the nitro groups, converting them to amines.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for pharmacological properties or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical compound, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-2-oxoethyl benzoate
- 2-(3,4-Dichlorophenyl)-2-oxoethyl 3,5-dinitrobenzoate
Uniqueness
2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H10Cl2N2O7 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H10Cl2N2O7/c1-8-11(5-10(19(23)24)6-14(8)20(25)26)16(22)27-7-15(21)9-2-3-12(17)13(18)4-9/h2-6H,7H2,1H3 |
InChI Key |
CISYKFYBTAUZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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